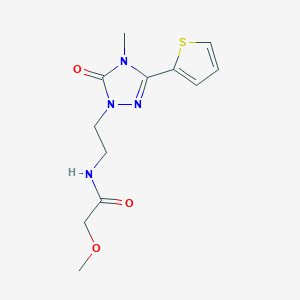
2-methoxy-N-(2-(4-methyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methoxy-N-(2-(4-methyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C12H16N4O3S and its molecular weight is 296.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-Methoxy-N-(2-(4-methyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)acetamide is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, drawing from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Methoxy group : Enhances lipophilicity and may influence permeability.
- Thiazole ring : Known for its biological activity in various pharmacological contexts.
- Triazole moiety : Often associated with antifungal and anticancer properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:
- Thiadiazole derivatives , closely related to triazoles, have shown significant efficacy against various cancer cell lines. These derivatives demonstrated decreased viability in human leukemia and melanoma cells by inducing apoptosis through caspase activation pathways .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Tumor Growth : Similar compounds have been noted to inhibit tubulin polymerization, disrupting microtubule dynamics essential for cell division .
- Apoptosis Induction : The activation of intrinsic pathways leading to apoptosis has been observed in related triazole derivatives .
In Vitro Studies
A study evaluating the effects of related thiazole and triazole compounds reported:
| Compound | Cell Line | Effect |
|---|---|---|
| Thiadiazole Derivative | HL-60 (Leukemia) | Decreased viability by 70% |
| Triazole Derivative | A549 (Lung Cancer) | Induction of apoptosis |
These findings suggest that the structural features of this compound may confer similar anticancer properties.
In Vivo Studies
Animal models have also been utilized to assess the efficacy of triazole derivatives in tumor growth inhibition. For example:
- Xenograft models treated with triazole compounds exhibited significant tumor size reduction compared to controls, indicating potential therapeutic applications .
Case Studies
Several case studies have explored the biological activity of compounds with similar structures:
- Study on Thiadiazole Derivatives : Evaluated their effects on various cancer cell lines and reported a consistent decrease in cell viability across multiple types .
- Triazole-Based Anticancer Agents : Highlighted their ability to inhibit tumor growth in preclinical models, paving the way for further clinical investigations .
Propriétés
IUPAC Name |
2-methoxy-N-[2-(4-methyl-5-oxo-3-thiophen-2-yl-1,2,4-triazol-1-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O3S/c1-15-11(9-4-3-7-20-9)14-16(12(15)18)6-5-13-10(17)8-19-2/h3-4,7H,5-6,8H2,1-2H3,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQAMLTYVSNDBLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CCNC(=O)COC)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














